![molecular formula C8H7Cl2N3 B13580720 6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13580720.png)
6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chloro and chloromethyl groups on the pyrazolo[3,4-b]pyridine ring system imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step procedures starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine ring system.
Chlorination: Introduction of the chloro group at the 6-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Chloromethylation: The chloromethyl group at the 5-position can be introduced using formaldehyde and hydrochloric acid or other chloromethylating agents under controlled conditions.
Methylation: The methyl group at the 1-position is typically introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the nitrogen atoms or the substituents.
Coupling Reactions: The pyrazolo[3,4-b]pyridine core can engage in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or amines under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate bases under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, thiol, or amino derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
6-Chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.
Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological pathways.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The chloro and chloromethyl groups can interact with molecular targets through covalent or non-covalent interactions, influencing the compound’s bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the chloromethyl group, resulting in different reactivity and applications.
5-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine:
6-Bromo-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine: The bromo group can alter the compound’s reactivity and biological activity.
Uniqueness
6-Chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both chloro and chloromethyl groups, which provide versatile sites for chemical modification. This dual functionality enhances its utility in synthetic chemistry and broadens its range of applications in various fields.
Propriétés
Formule moléculaire |
C8H7Cl2N3 |
|---|---|
Poids moléculaire |
216.06 g/mol |
Nom IUPAC |
6-chloro-5-(chloromethyl)-1-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H7Cl2N3/c1-13-8-6(4-11-13)2-5(3-9)7(10)12-8/h2,4H,3H2,1H3 |
Clé InChI |
DQNYFYLUSNFSPN-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=NC(=C(C=C2C=N1)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


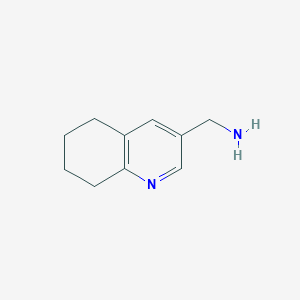
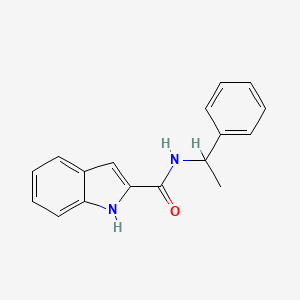



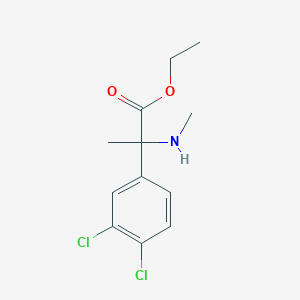
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B13580652.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-oxoacetic acid](/img/structure/B13580674.png)
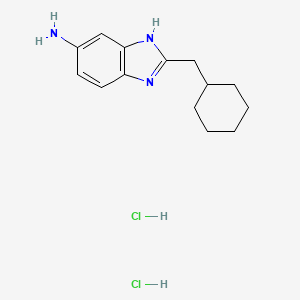
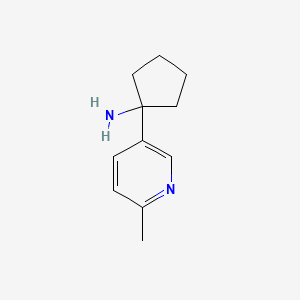
![3-{[1-(3-hydroxypropyl)-1H-1,2,3-triazol-4-yl]methoxy}propanoicacid](/img/structure/B13580687.png)
![1,1-Dimethylethyl N-[4-(2-bromo-1-hydroxyethyl)phenyl]carbamate](/img/structure/B13580692.png)

